molecular formula C15H17F3N4O2 B12239349 1-(2-Methoxyphenyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine

1-(2-Methoxyphenyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine

Cat. No.: B12239349
M. Wt: 342.32 g/mol
InChI Key: AWZLDSZZCPCQAY-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group, a trifluoromethyl-substituted oxadiazole ring, and a piperazine moiety. The unique structural features of this compound make it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the piperazine and methoxyphenyl groups. One common synthetic route involves the cyclization of a hydrazide with a trifluoromethyl-substituted carboxylic acid derivative to form the oxadiazole ring. This intermediate is then reacted with a piperazine derivative under appropriate conditions to yield the final product .

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and piperazine moieties, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Methoxyphenyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and oxadiazole ring play crucial roles in these interactions, often enhancing the compound’s binding affinity and specificity. The piperazine moiety can also contribute to the compound’s overall activity by facilitating its interaction with biological membranes or other cellular components .

Comparison with Similar Compounds

Similar compounds to 1-(2-Methoxyphenyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine include other piperazine derivatives and oxadiazole-containing compounds. These compounds share structural similarities but may differ in their specific substituents and overall properties. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H17F3N4O2

Molecular Weight

342.32 g/mol

IUPAC Name

2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C15H17F3N4O2/c1-23-12-5-3-2-4-11(12)22-8-6-21(7-9-22)10-13-19-20-14(24-13)15(16,17)18/h2-5H,6-10H2,1H3

InChI Key

AWZLDSZZCPCQAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=NN=C(O3)C(F)(F)F

Origin of Product

United States

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